

A Technical Guide to the Early-Phase Clinical Safety of Lorundrostat

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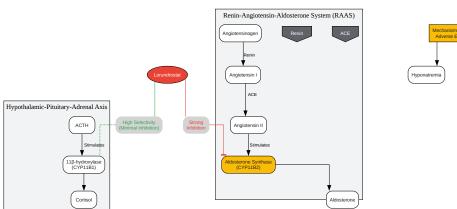
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Introduction: **Lorundrostat** is a novel, orally administered, highly selective aldosterone synthase inhibitor (ASI) being developed for cardiorenal conditions, including uncontrolled and resistant hypertension.[1][2] By inhibiting CYP11B2, the enzyme responsible for aldosterone production, **lorundrostat** is designed to reduce aldosterone levels, a key driver in various forms of hypertension.[1][3] A critical aspect of its development is its high selectivity for aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1), the enzyme that produces cortisol.[3] This high selectivity (374-fold in vitro) aims to minimize the risk of cortisol suppression, a significant concern with less selective inhibitors.[3][4] This guide provides a detailed overview of the safety and tolerability data from early-phase clinical trials, focusing on quantitative data, experimental protocols, and the underlying mechanistic pathways.

Mechanism of Action and Safety Pathway

Lorundrostat's therapeutic effect is achieved by directly inhibiting the synthesis of aldosterone. This targeted action within the Renin-Angiotensin-Aldosterone System (RAAS) is also intrinsically linked to its primary safety considerations. The intended "on-target" effect of lowering aldosterone leads to the desired reduction in blood pressure but also to predictable, mechanism-based adverse events such as hyperkalemia (increased potassium), hyponatremia (decreased sodium), and initial reductions in the estimated glomerular filtration rate (eGFR).







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Mechanism of Action for Lorundrostat.

Quantitative Safety Data Summary

The safety and tolerability of **lorundrostat** have been evaluated across several early-phase trials. The data consistently show a manageable safety profile, with most adverse events being predictable, on-target effects.



Table 1: Safety Profile in Phase 1 First-in-Human Trial

(Healthy Participants)

Parameter	Dosing	Result	Citation
Overall Safety	Single Doses: 5-800 mgMultiple Doses: 40- 360 mg/day for 7 days	Well-tolerated with a low incidence of non-dose-dependent adverse events.	[5][6]
Serum Potassium	Multiple Doses: 40- 360 mg/day	Modest mean increases, ranging from 0.28 to 0.38 mmol/L.	[3][5]
Cortisol Production	All Doses	No suppression of basal or cosyntropin-stimulated cortisol production observed.	[3]

Table 2: Adverse Events in Phase 2 Trials (Hypertensive Patients)



Trial	Dosing Arms	Key Adverse Events Reported	Citation
Target-HTN	50 mg QD, 100 mg QD, Placebo	Modest increase in serum potassium, decrease in eGFR, urinary tract infection, hypertension.	[7][8][9]
Advance-HTN	50 mg, 50-100 mg, Placebo	Modest, reversible changes in potassium, sodium, and eGFR. Higher rates of hyperkalemia and hyponatremia vs. placebo.	[8][10][11]
Explore-CKD	25 mg, Placebo	Hyperkalemia reported in 5% of patients.	[4]

Table 3: Incidence of Serious Adverse Events (SAEs) and Hyperkalemia



Trial	Dosing Arm	Treatment- Related SAEs (%)	Hyperkalemia (>6.0 mmol/L) (%)	Citation
Target-HTN	Pooled Lorundrostat	One event of hyponatremia considered possibly treatment-related.	Data for 6 patients reported; corrected with dose change.	[7][12]
Advance-HTN	50 mg	2%	5.3% (2.1% confirmed)	[8][11]
50-100 mg	1%	7.4% (3.2% confirmed)	[8][11]	
Placebo	0%	0%	[8][10]	_
Launch-HTN (Pivotal)	50 mg	0.1%	Data included in overall AE reporting.	[1][2][13]
50-100 mg	0%	Discontinuation due to hyperkalemia: 0.37%	[14]	
Placebo	0%	-		_
Explore-CKD	25 mg	Two SAEs reported during treatment.	5%	[4]

Note: The Launch-HTN trial is a Phase 3 pivotal trial, but its safety data is relevant to understanding the early safety profile.

Experimental Protocols First-in-Human (FIH) Study



This was a randomized, double-blind, placebo-controlled study in healthy participants to assess initial safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[5]

- Part 1 (Single Ascending Dose SAD): Participants received single doses of lorundrostat ranging from 5 mg to 800 mg.[3][6]
- Part 2 (Multiple Ascending Dose MAD): Participants received once-daily doses of 40 mg,
 120 mg, or 360 mg for seven days.[3][5]
- Primary Endpoint: Safety and tolerability, monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.[6]

Target-HTN (Phase 2)

A proof-of-concept trial designed to evaluate the efficacy and safety of **lorundrostat** in patients with uncontrolled or resistant hypertension.[7][9]

- Design: Randomized, placebo-controlled trial.
- Dosing Cohorts: Five active dosing arms (12.5mg QD, 50mg QD, 100mg QD, 12.5mg BID, and 25mg BID) were compared against a placebo.[7]
- Key Safety Assessments: Monitoring for changes in serum potassium, eGFR, and the incidence of adverse events, including the serious adverse event of hyponatremia.[7][8]

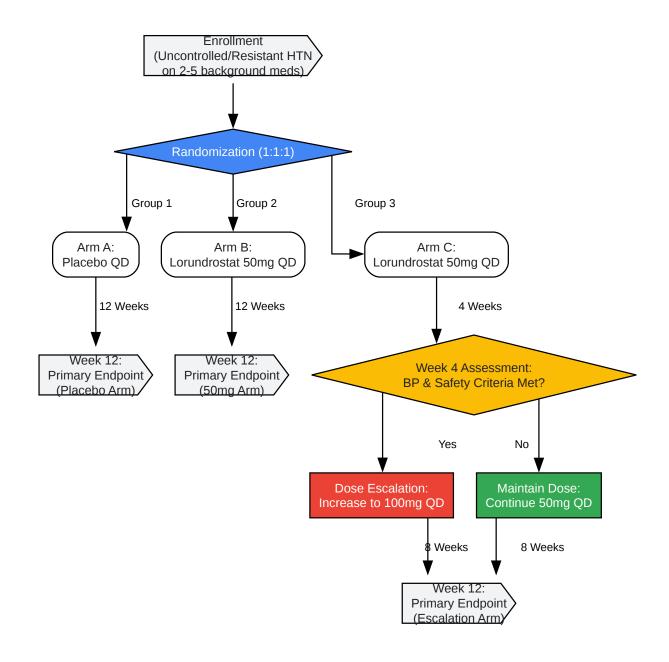
Advance-HTN (Phase 2 Pivotal Trial)

This trial evaluated **lorundrostat** as an add-on therapy for patients with uncontrolled hypertension despite being on an optimized background regimen of two or three antihypertensive medications.[2][15]

- Design: Randomized, double-blind, placebo-controlled, 1-to-1-to-1 randomization.[15]
- Patient Population: Included a diverse population with 40% women and over 50% Black individuals.[8][16]
- Dosing Arms:



- o Placebo for 12 weeks.
- Lorundrostat 50 mg once daily for 12 weeks.
- Lorundrostat 50 mg once daily for 4 weeks, with a potential dose escalation to 100 mg
 once daily if blood pressure remained uncontrolled and safety criteria were met.[14][15]
- Safety Monitoring: Close monitoring of electrolytes (potassium, sodium) and renal function (eGFR) was a key component, especially in the dose-escalation arm.[8]





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